![molecular formula C24H28N2O4 B395310 N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B395310.png)
N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide is a complex organic compound that combines the structural features of adamantane, furan, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Furan-2-ylmethyl Carbamate: The functionalized adamantane is reacted with furan-2-ylmethyl carbamate under conditions that promote the formation of a carbamate linkage.
Attachment of the Benzamide Moiety: The intermediate product is then coupled with a benzamide derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzamide moiety can be reduced to form amines or other reduced derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with certain receptors in the brain, potentially modulating their activity. The furan and benzamide groups may also contribute to the compound’s overall biological activity by interacting with different enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(furan-2-ylmethyl)-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide
Uniqueness
N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide is unique due to the specific combination of adamantane, furan, and benzamide moieties. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C24H28N2O4/c27-22(25-14-19-4-3-7-29-19)15-30-21-6-2-1-5-20(21)23(28)26-24-11-16-8-17(12-24)10-18(9-16)13-24/h1-7,16-18H,8-15H2,(H,25,27)(H,26,28) |
InChI Key |
DAJVOZKLVJCHEP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4OCC(=O)NCC5=CC=CO5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4OCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B395228.png)
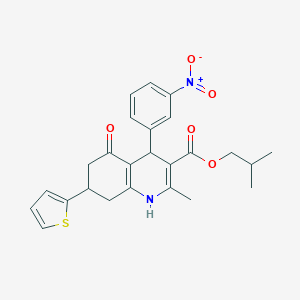
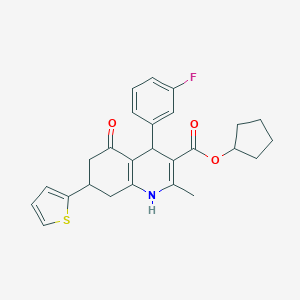
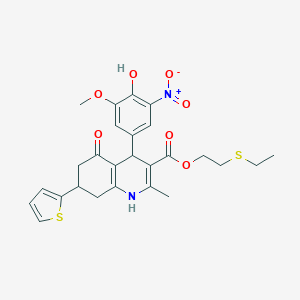

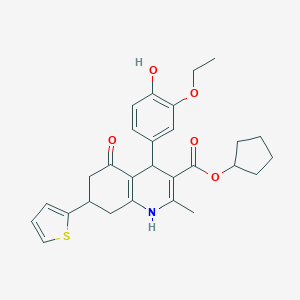
![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,5-dimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395238.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B395240.png)
![6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B395242.png)
![(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE](/img/structure/B395244.png)
![N-[4-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]naphthalene-2-sulfonamide](/img/structure/B395245.png)
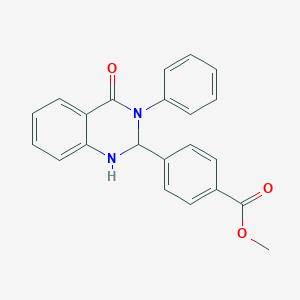
![3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395249.png)
